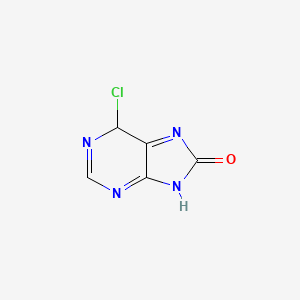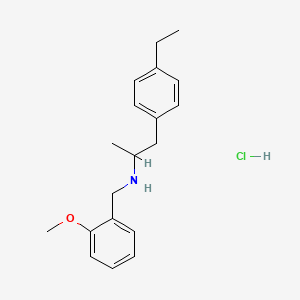
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine, monohydrochloride is a synthetic organic compound. It is characterized by the presence of an ethylphenyl group, a methoxybenzyl group, and a propan-2-amine backbone. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of amine compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine typically involves several steps:
Formation of the Ethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxybenzyl Group: The intermediate can then undergo a nucleophilic substitution reaction with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Propan-2-amine Backbone: The final step involves the reductive amination of the intermediate with propan-2-amine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, and the reaction conditions optimized for yield and purity. This might involve continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
相似化合物的比较
Similar Compounds
1-(4-methylphenyl)-N-(2-methoxybenzyl)propan-2-amine: Similar structure with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-N-(2-hydroxybenzyl)propan-2-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect its lipophilicity and membrane permeability, while the methoxy group can influence its electronic properties and interactions with biological targets.
属性
分子式 |
C19H26ClNO |
|---|---|
分子量 |
319.9 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-4-16-9-11-17(12-10-16)13-15(2)20-14-18-7-5-6-8-19(18)21-3;/h5-12,15,20H,4,13-14H2,1-3H3;1H |
InChI 键 |
GTAJEYUQYRIMEN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)
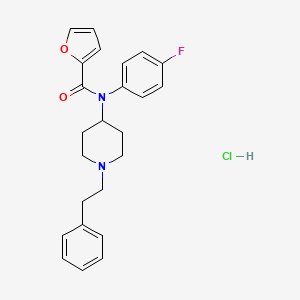
![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)
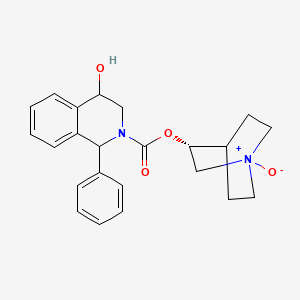
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)
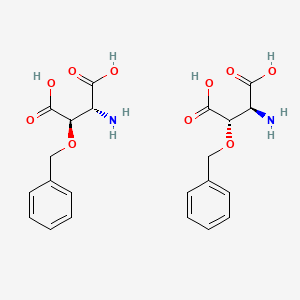
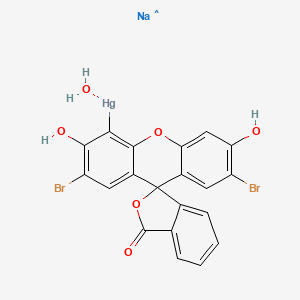
![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
